Immunoreactivity Abundance: SS28(1-12) Dominates Over SS14 in Pathological Tissue
In pancreatic somatostatinoma tumor extracts, total Somatostatin 28-(1-12)-like immunoreactivity (S-28(1-12) LI) was measured at 594 pmol/mg protein, which is over three times higher than total Somatostatin-14-like immunoreactivity (S-14 LI) at 190 pmol/mg protein [1]. This demonstrates that SS28(1-12) is the predominant molecular form in this neuroendocrine tumor type, contrasting sharply with the lower abundance of SS14.
| Evidence Dimension | Immunoreactivity concentration in tumor extract |
|---|---|
| Target Compound Data | 594 pmol/mg protein |
| Comparator Or Baseline | Somatostatin-14 (S-14): 190 pmol/mg protein |
| Quantified Difference | 3.13-fold higher |
| Conditions | Pancreatic somatostatinoma tissue extract, region-specific RIA (antibodies S309 for S-28(1-12) LI; R149 for S-14 LI) on Sephadex G-50 chromatography fractions. |
Why This Matters
Selecting SS28(1-12) as an immunogen or standard is essential for accurate quantification in pathological states where it is the dominant analyte.
- [1] Patel YC, Ganda OP, Benoit R. Pancreatic somatostatinoma: abundance of somatostatin-28(1-12)-like immunoreactivity in tumor and plasma. J Clin Endocrinol Metab. 1983;57(5):1048-53. View Source
